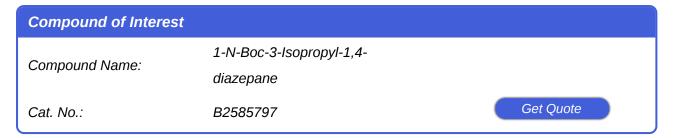


# Mass spectrometry analysis of 1-N-Boc-3-Isopropyl-1,4-diazepane

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An In-depth Technical Guide to the Mass Spectrometry Analysis of **1-N-Boc-3-Isopropyl-1,4-diazepane** 

### Introduction

**1-N-Boc-3-isopropyl-1,4-diazepane** is a heterocyclic organic molecule featuring a seven-membered diazepane ring. The nitrogen at position 1 is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, particularly in peptide and medicinal chemistry. The isopropyl group at position 3 adds to the structural complexity and potential chirality of the molecule. The characterization of such molecules is crucial in drug discovery and development to confirm identity, purity, and structure. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing information on molecular weight and structural features through fragmentation analysis.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **1-N-Boc-3-isopropyl-1,4-diazepane**. It details predicted fragmentation patterns, experimental protocols for analysis, and presents the expected quantitative data. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and characterization of N-Boc protected heterocyclic compounds.

# Predicted Mass Spectrometric Behavior and Fragmentation



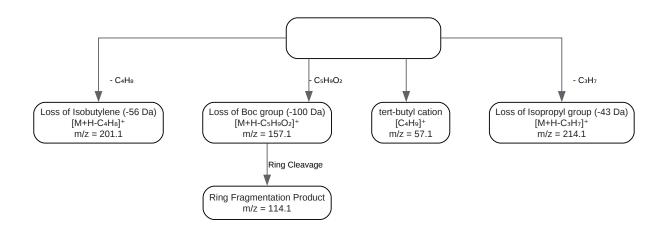
The analysis of **1-N-Boc-3-isopropyl-1,4-diazepane** by mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is expected to yield the protonated molecule [M+H]<sup>+</sup> as the parent ion. The Boc protecting group is known to be labile under mass spectrometric conditions and can undergo characteristic fragmentation pathways.[1][2]

The primary fragmentation is anticipated to be the loss of the Boc group or its components. This can occur through several mechanisms:

- Loss of isobutylene (56 Da): A McLafferty-like rearrangement can lead to the neutral loss of isobutylene (C<sub>4</sub>H<sub>8</sub>), resulting in a carbamic acid intermediate which can then lose carbon dioxide.[3]
- Loss of the entire Boc group (101 Da): Cleavage of the N-C bond of the carbamate can result in the loss of the entire Boc group.
- Formation of the tert-butyl cation (m/z 57): The tert-butyl group can be lost as a stable tertiary carbocation.

Further fragmentation of the diazepane ring structure is also expected.

Below is a diagram illustrating the predicted fragmentation pathway for **1-N-Boc-3-isopropyl-1,4-diazepane**.



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Predicted fragmentation pathway of 1-N-Boc-3-Isopropyl-1,4-diazepane.

## **Experimental Protocols**

A detailed experimental protocol for the analysis of **1-N-Boc-3-isopropyl-1,4-diazepane** using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization is provided below.

- 1. Sample Preparation
- Stock Solution: Prepare a 1 mg/mL stock solution of **1-N-Boc-3-isopropyl-1,4-diazepane** in methanol.
- Working Solution: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 10  $\mu g/mL$ .
- 2. Liquid Chromatography Conditions
- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
  - 0-1 min: 5% B
  - 1-5 min: 5% to 95% B
  - 5-7 min: 95% B
  - o 7-7.1 min: 95% to 5% B
  - o 7.1-10 min: 5% B



Flow Rate: 0.3 mL/min.

• Injection Volume: 5 μL.

• Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

• Instrument: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

• Ionization Source: Electrospray Ionization (ESI).

• Polarity: Positive.

Capillary Voltage: 3.5 kV.

• Source Temperature: 120 °C.

• Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 600 L/hr.

• Cone Gas Flow: 50 L/hr.

Scan Mode: Full scan (MS) and tandem scan (MS/MS).

• MS Scan Range: m/z 50-500.

• MS/MS: Select the [M+H]+ ion for collision-induced dissociation (CID).

• Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.

The following diagram illustrates the general workflow for the LC-MS/MS analysis.





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